molecular formula C14H10O5 B022590 Mesuaxanthone A CAS No. 3561-81-7

Mesuaxanthone A

Cat. No.: B022590
CAS No.: 3561-81-7
M. Wt: 258.23 g/mol
InChI Key: IQIGECASJMDDMD-UHFFFAOYSA-N
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Description

Mesuaxanthone A (CAS 3561-81-7) is a natural xanthone compound isolated from plant species such as Mesua ferrea and Calophyllum inophyllum . This yellow powder is characterized by a molecular formula of C14H10O5 and a molecular weight of 258.2 g/mol . In biological research, this compound has demonstrated significant pharmacological potential. Early studies describe its effects on the central nervous system (CNS), including sedation and anti-inflammatory activity . Recent investigations have expanded its profile to include promising antiplasmodial activity against the multidrug-resistant Plasmodium falciparum K1 strain, highlighting its value in antimalarial drug discovery research . Furthermore, studies on structure-activity relationships among xanthone derivatives suggest that the core xanthone structure is a key pharmacophore for bioactivity, providing a foundation for medicinal chemistry optimization . This product is intended For Research Use Only and is not suitable for human consumption, or for diagnostic or therapeutic use. Researchers can store the powder desiccated at -20°C for stability. It is soluble in various organic solvents including DMSO, DCM, and acetone .

Properties

IUPAC Name

1,5-dihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGECASJMDDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189084
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3561-81-7
Record name 1,5-Dihydroxy-3-methoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3561-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Troubleshooting & Optimization

Improving the yield of Mesuaxanthone A from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Mesuaxanthone A. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising xanthone (B1684191). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a xanthone that has been isolated from the roots of Mesua ferrea Linn., a plant belonging to the Guttiferae family.[1] While other parts of the plant may contain xanthones, the roots have been identified as a key source of this compound.

Q2: What are the main challenges in isolating this compound?

A2: The primary challenges in isolating this compound include:

  • Co-extraction of related xanthones: Mesua ferrea produces a variety of other xanthones, such as mesuaferrin A, mesuaferrin B, caloxanthone C, and macluraxanthone, which are often co-extracted. This necessitates robust purification methods to isolate this compound with high purity.

  • Optimization of extraction parameters: The yield of this compound is highly dependent on various extraction parameters, including the choice of solvent, extraction time, temperature, and the particle size of the plant material. Finding the optimal combination of these parameters is crucial for maximizing the yield.

  • Potential for degradation: Like many phenolic compounds, xanthones can be susceptible to degradation under harsh extraction conditions, such as high temperatures or exposure to strong acids or bases.

Q3: Which extraction methods are most suitable for obtaining this compound?

A3: Several extraction methods can be employed, ranging from traditional to modern techniques:

  • Conventional Solvent Extraction (Maceration or Soxhlet): These are common methods that involve soaking the plant material in a solvent. They are relatively simple but can be time-consuming and may require large volumes of solvent.

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing the release of bioactive compounds and often leading to higher yields in shorter times compared to conventional methods.[2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption while improving extraction efficiency.[2][3]

Q4: How can I purify the crude extract to obtain pure this compound?

A4: Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or solvent mixture).

  • High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can prevent irreversible adsorption of the sample and lead to higher recovery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell matrix. 3. Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient. 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate, acetone, ethanol, methanol).[4] 2. Method Enhancement: Consider using advanced extraction techniques like UAE or MAE.[2] 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. 4. Sample Grinding: Grind the dried plant material to a fine powder to increase the surface area for solvent interaction.
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds. 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of undesirable compounds.1. Solvent Selectivity: Use a solvent system that is more selective for xanthones. A preliminary fractionation with a non-polar solvent like hexane can remove lipids and other non-polar impurities. 2. Temperature Control: Optimize the extraction temperature to a point that maximizes xanthone extraction while minimizing the co-extraction of impurities.
Poor Separation During Column Chromatography 1. Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for separating this compound from other closely related xanthones. 2. Column Overloading: Too much crude extract applied to the column can lead to poor separation.1. Solvent System Optimization: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that provides good separation of the target compound. 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column.
Degradation of this compound 1. Exposure to Harsh Conditions: High temperatures, strong acids or bases, or prolonged exposure to light can cause degradation.1. Milder Extraction Conditions: Use lower temperatures and avoid harsh chemical conditions. 2. Protective Measures: Conduct extractions in amber glassware or protect the extraction vessel from light. Purging the system with an inert gas like nitrogen can minimize oxidative degradation.

Quantitative Data on Xanthone Extraction

The following tables summarize quantitative data from studies on the extraction of xanthones. While not specific to this compound, these parameters provide a valuable starting point for optimizing your extraction protocol.

Table 1: Comparison of Modern Extraction Techniques for Xanthones

Extraction Method Solvent Solvent-to-Solid Ratio Time Temperature Yield of α-mangostin (a representative xanthone) Reference
Microwave-Assisted Extraction (MAE)71% Ethanol25 mL/g2.24 min-Not specified, but optimized for antioxidant-rich xanthone extract[5]
Microwave-Assisted Extraction (MAE)72.4% Ethyl Acetate-3.16 min-120.68 mg/g[3]
Supercritical Fluid Extraction (SC-CO₂)Ethanol (as co-solvent)--40 °C (at 10 MPa)4.5 x 10⁻⁷ M[2]

Table 2: Comparison of Conventional Extraction Techniques for Xanthones

Extraction Method Solvent Time Temperature Yield of α-mangostin (a representative xanthone) Reference
Maceration80% Ethanol2 h33 °C0.0565 mg/g[3]
Soxhlet80% Ethanol2 h33 °C0.1221 mg/g[3]
Percolation95% Ethanol20 hRoom Temperature12.71% w/w of extract[3]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Mesua ferrea Roots
  • Preparation of Plant Material:

    • Obtain fresh roots of Mesua ferrea.

    • Wash the roots thoroughly to remove any soil and debris.

    • Dry the roots in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh a specific amount of the powdered root material (e.g., 100 g).

    • Place the powder in a suitable flask (e.g., an Erlenmeyer flask).

    • Add the selected solvent (e.g., dichloromethane, ethyl acetate, or methanol) at a predetermined solvent-to-solid ratio (e.g., 10:1 or 20:1 mL/g).

    • Seal the flask and macerate for an extended period (e.g., 24-72 hours) with occasional shaking, or perform continuous extraction using a Soxhlet apparatus for a shorter duration (e.g., 6-12 hours).

  • Filtration and Concentration:

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material:

    • Prepare the powdered root material of Mesua ferrea as described in Protocol 1.

  • Extraction:

    • Mix a known amount of the powdered sample (e.g., 5 g) with the chosen solvent (e.g., 71% ethanol) in a microwave-safe extraction vessel at a specific solvent-to-solid ratio (e.g., 25 mL/g).[5]

    • Place the vessel in a microwave extraction system.

    • Set the parameters for microwave power, temperature, and irradiation time (e.g., 2.24 minutes).[5]

  • Processing:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter and concentrate the extract as described in Protocol 1.

    • Proceed with purification as outlined in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow start Plant Material (Mesua ferrea roots) prep Preparation (Drying and Grinding) start->prep extraction Extraction (Solvent Extraction, MAE, or UAE) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography or HSCCC) crude_extract->purification analysis Analysis (TLC, HPLC, Spectroscopy) purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Xanthone Biosynthesis Pathway

biosynthesis_pathway shikimate Shikimate Pathway l_phenylalanine L-Phenylalanine shikimate->l_phenylalanine benzophenone Benzophenone Intermediate (2,3',4,6-tetrahydroxybenzophenone) l_phenylalanine->benzophenone oxidative_coupling Regioselective Intramolecular Oxidative Coupling benzophenone->oxidative_coupling xanthone_core Xanthone Core Structure (e.g., 1,3,7-trihydroxyxanthone) oxidative_coupling->xanthone_core downstream Downstream Modifications (Prenylation, Methylation, etc.) xanthone_core->downstream mesuaxanthone_a This compound downstream->mesuaxanthone_a

References

Technical Support Center: Mesuaxanthone A for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesuaxanthone A in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro bioassays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving xanthones like this compound for use in cell-based assays. Due to the poor aqueous solubility of xanthones, a stock solution in 100% DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.

Q2: What is the optimal storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is a typical concentration range for this compound in in vitro assays?

A3: While specific data for this compound is limited, studies on structurally similar xanthones isolated from Mesua species have shown cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. For example, Mesuaferrin A exhibited IC50 values between 0.36 µM and 3.68 µM[1]. Therefore, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments.

Q4: What are the known signaling pathways modulated by xanthones like this compound?

A4: Xanthones are known to exert their biological effects through various signaling pathways. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, which is crucial in inflammation and cancer[2]. Some xanthones have also been shown to induce apoptosis through the intrinsic mitochondrial pathway, often involving the upregulation of p53[3].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium.- Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1% v/v) to maintain the solubility of the compound. - Prepare intermediate dilutions of the DMSO stock solution in the culture medium before adding to the cells. - Visually inspect for any precipitation after adding the compound to the medium. If precipitation occurs, use a lower final concentration of this compound.
High background cytotoxicity in vehicle control wells. The concentration of DMSO used as a solvent is toxic to the cells.- The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and for many cell lines, it is recommended to be at or below 0.1% (v/v). - Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Inconsistent or non-reproducible results in bioassays. - Degradation of this compound in the stock solution. - Inaccurate pipetting of the compound.- Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C or -80°C. - Use calibrated pipettes and ensure thorough mixing when preparing dilutions.
No observable effect of this compound at tested concentrations. - The concentrations used are too low. - The compound may not be active in the specific cell line or assay being used.- Test a broader range of concentrations, including higher concentrations up to 100 µM, while monitoring for solubility and cytotoxicity. - Consider using a different cell line or a more sensitive assay to detect the biological activity of this compound.

Quantitative Data Summary

Table 1: Cytotoxicity of Xanthone Derivatives from Mesua Species against Various Human Cancer Cell Lines

CompoundRaji (IC50, µM)SNU-1 (IC50, µM)K562 (IC50, µM)LS-174T (IC50, µM)SK-MEL-28 (IC50, µM)IMR-32 (IC50, µM)HeLa (IC50, µM)Hep G2 (IC50, µM)NCI-H23 (IC50, µM)
Mesuarianone25.46 ± 0.9023.78 ± 1.3314.93 ± 0.29---49.83 ± 1.31--
Mesuasinone5.61 ± 2.2526.61 ± 0.587.02 ± 0.5091.19 ± 1.21--8.85 ± 1.0511.08 ± 0.959.77 ± 1.12
Mesuaferrin A1.78 ± 0.573.17 ± 1.052.54 ± 2.001.17 ± 2.020.36 ± 2.380.79 ± 1.242.39 ± 1.073.68 ± 2.412.64 ± 2.95
Mesuaferrin B37.24 ± 0.721.19 ± 1.3613.95 ± 0.729.31 ± 2.361.48 ± 1.24-18.60 ± 1.522.32 ± 1.078.98 ± 1.32
Macluraxanthone2.18 ± 1.875.08 ± 2.2018.25 ± 1.259.90 ± 2.471.40 ± 1.692.49 ± 0.545.28 ± 2.044.24 ± 2.131.85 ± 1.76
α-mangostin-4.89 ± 0.99-----15.65 ± 1.214.31 ± 1.02

Data extracted from Teh et al., 2013.[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in DMSO at known concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mM).

  • HPLC Analysis: Analyze the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method to generate a standard curve of peak area versus concentration.

  • Saturated Solution Preparation: Add an excess amount of this compound powder to a known volume of DMSO in a vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the suspension to pellet the undissolved solid.

  • Supernatant Analysis: Carefully take an aliquot of the supernatant, dilute it with DMSO, and analyze it by HPLC.

  • Solubility Calculation: Use the standard curve to determine the concentration of this compound in the saturated supernatant, which represents its solubility in DMSO.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates MesuaxanthoneA This compound MesuaxanthoneA->IKK inhibits MesuaxanthoneA->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds to Gene Pro-inflammatory Gene Expression DNA->Gene promotes transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Chromatographic Separation of Mesuaxanthone A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the chromatographic separation of Mesuaxanthone A and its isomers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for separating this compound isomers?

A1: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] The addition of a small amount of acid, such as 0.1% formic acid, can help to improve peak shape.[1] It is advisable to begin with a gradient elution to determine the approximate solvent strength needed to elute the isomers, after which an isocratic method can be optimized for the separation.[1]

Q2: How do I choose between isocratic and gradient elution for separating this compound isomers?

A2: The choice between isocratic and gradient elution depends on the complexity of the isomer mixture. If the isomers have similar retention times and elute closely together, an isocratic method will provide better resolution. If the isomers have a wider range of polarities and retention times, a gradient elution will be more efficient in eluting all isomers in a reasonable time while maintaining good peak shape.

Q3: What are the critical considerations for the chiral separation of xanthone (B1684191) enantiomers?

A3: For chiral separations, the selection of a suitable chiral stationary phase (CSP) is the most critical factor.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the enantioseparation of various drugs and have shown success with xanthone derivatives. The choice of mobile phase, often a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar solvent like hexane, is also crucial for achieving enantioselectivity.

Q4: How can I confirm the identity of the separated this compound isomers?

A4: While HPLC provides the separation of isomers, it does not definitively identify them. To confirm the identity of each separated isomer, it is necessary to couple the HPLC system with a mass spectrometer (LC-MS).[3] Mass spectrometry provides the mass-to-charge ratio of the molecules and their fragmentation patterns, which can be used to identify and characterize the individual isomers.[3]

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of this compound isomers.

Question: My this compound isomers are not separating well and appear as overlapping peaks or a single broad peak. What steps can I take to improve the resolution?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[1]

    • Adjust the Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and improve separation.[1]

    • Change the Organic Modifier: Switching between methanol (B129727) and acetonitrile can alter the selectivity of the separation due to their different solvent properties.[1]

    • Modify the Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of the isomers, which in turn influences their retention and separation.[1]

  • Evaluate the Stationary Phase: The choice of the HPLC column is fundamental.

    • Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

    • Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) generally provide higher efficiency and better resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the isomers to interact with the stationary phase.

  • Control the Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, it can also decrease retention times, so optimization is key.

Issue 2: Tailing or fronting peaks for this compound isomers.

Question: My isomer peaks are asymmetrical, with significant tailing or fronting. What is the cause, and how can I resolve this?

Answer: Asymmetrical peaks can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: Peak tailing can occur due to strong interactions between the analyte and active sites on the column packing material. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mitigate this.

  • Column Degradation: A worn-out or contaminated column can result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Fluctuating retention times for this compound isomers.

Question: The retention times for my isomers are not consistent between injections. What could be causing this variability?

Answer: Inconsistent retention times are often due to issues with the HPLC system or method parameters:

  • Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate and, consequently, variable retention times.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can cause retention times to drift.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the solvent ratios or pH, can lead to shifts in retention time. Ensure the mobile phase is prepared accurately and is well-mixed.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will ensure a stable and consistent temperature.

Data Presentation

The following table summarizes typical starting parameters for the chromatographic separation of xanthone isomers. These can be used as a baseline for developing a method for this compound.

ParameterHPLCUPLC / UHPLC
Column C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 50-100 x 2.1 mm, < 2 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Elution Mode Isocratic or GradientGradient
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Column Temperature 25 - 40 °C30 - 50 °C
Detection Wavelength 230 - 280 nm (UV)230 - 280 nm (UV/PDA)
Injection Volume 5 - 20 µL1 - 5 µL

Experimental Protocols

Protocol: HPLC Method for the Separation of this compound Isomers

This protocol describes a general reversed-phase HPLC method that can be adapted for the separation of this compound isomers.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • This compound isomer standard or sample

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of ultrapure water to make 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using an ultrasonic bath or an inline degasser.

4. Chromatographic Conditions (Starting Point):

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

    • Initial Conditions: 70% A, 30% B

    • Gradient Program:

      • 0-20 min: 30% to 70% B

      • 20-25 min: 70% to 30% B

      • 25-30 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (70% A, 30% B) or a compatible solvent like methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

6. Method Optimization:

  • Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of Mobile Phase B, or switch to an isocratic method to improve the resolution of the target isomers.

  • Experiment with methanol as Mobile Phase B to assess changes in selectivity.

  • Adjust the pH of Mobile Phase A if peaks are broad or tailing.

Mandatory Visualization

MethodDevelopmentWorkflow start Start: Define Separation Goal col_select Select Column (e.g., C18, Phenyl-Hexyl) start->col_select mp_select Select Mobile Phase (e.g., ACN/Water, MeOH/Water) col_select->mp_select gradient Run Initial Gradient mp_select->gradient eval_res Evaluate Resolution and Peak Shape gradient->eval_res isocratic Optimize Isocratic Method eval_res->isocratic Isomers Elute Close gradient_opt Optimize Gradient eval_res->gradient_opt Isomers Elute Apart fine_tune Fine-Tune Parameters (Flow Rate, Temperature) eval_res->fine_tune Acceptable isocratic->fine_tune gradient_opt->fine_tune validate Validate Method fine_tune->validate poor_res Poor Resolution good_res Good Resolution

Caption: HPLC method development workflow for isomer separation.

TroubleshootingDecisionTree start Chromatographic Problem issue Identify Issue start->issue poor_res Poor Resolution issue->poor_res Poor Separation peak_tail Peak Tailing issue->peak_tail Asymmetric Peaks rt_shift Retention Time Shift issue->rt_shift Inconsistent RTs opt_mp Optimize Mobile Phase (Gradient, Solvent Ratio, pH) poor_res->opt_mp change_col Change Column (Different Stationary Phase) opt_mp->change_col No Improvement adj_flow Adjust Flow Rate (Typically Lower) change_col->adj_flow check_overload Check for Overload (Dilute Sample) peak_tail->check_overload add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_overload->add_modifier No Improvement replace_col Replace Column add_modifier->replace_col Still Tailing check_pump Check Pump and Connections (Leaks, Flow Rate) rt_shift->check_pump equilibrate Ensure Proper Column Equilibration check_pump->equilibrate Pump OK check_mp Check Mobile Phase Preparation equilibrate->check_mp Equilibration OK

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting low bioactivity of Mesuaxanthone A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Mesuaxanthone A in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing lower than expected bioactivity of this compound in my assay. What are the potential primary causes?

Low bioactivity of a test compound such as this compound can stem from several factors, broadly categorized as issues related to the compound's properties, assay conditions, or potential assay interference. A logical approach to troubleshooting involves systematically investigating these areas.

Troubleshooting Workflow for Low Bioactivity

start Low Bioactivity Observed solubility Compound Solubility Issues? start->solubility stability Compound Stability Issues? solubility->stability [No] conclusion Identify and Address Root Cause solubility->conclusion [Yes] interference Assay Interference? stability->interference [No] stability->conclusion [Yes] permeability Low Cell Permeability? (for cell-based assays) interference->permeability [No] interference->conclusion [Yes] permeability->conclusion [Yes]

Caption: A logical workflow for troubleshooting low bioactivity of this compound.

Issue 1: Compound Solubility

Poor solubility is a common challenge with phenolic compounds like xanthones, potentially leading to artificially low bioactivity due to the compound precipitating out of the assay medium.

Q2: How can I determine if this compound is soluble in my assay medium?

Visually inspect your prepared solutions for any signs of precipitation, cloudiness, or crystallization. This can be done with the naked eye or under a microscope. Additionally, you can perform a simple solubility test by preparing a stock solution in an organic solvent like DMSO and then diluting it to the final assay concentration in your aqueous buffer.

Q3: What are the recommended solvents and concentrations for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving xanthones. It is crucial to keep the final DMSO concentration in your assay low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Predicted Physicochemical Properties of this compound (PubChem CID: 5281651)

PropertyPredicted ValueImplication for Bioassays
Molecular Weight258.23 g/mol Standard for small molecules.
XLogP32.8Indicates moderate lipophilicity, suggesting potential solubility challenges in aqueous media.
Hydrogen Bond Donors2Can participate in hydrogen bonding.
Hydrogen Bond Acceptors5Can participate in hydrogen bonding.

Protocol for Improving this compound Solubility:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Sonication: Gently sonicate the stock solution in a water bath for 5-10 minutes to aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations. Vortex briefly after each dilution.

  • Pre-incubation: Before adding to cells or assay components, you can try pre-incubating the diluted compound in the assay medium for a short period (e.g., 15-30 minutes) at the assay temperature to assess for any precipitation.

Issue 2: Compound Stability

The stability of a compound under assay conditions (pH, temperature, light exposure) is critical for obtaining reliable results. Degradation of this compound during the experiment will lead to a decrease in its effective concentration.

Q4: How can I assess the stability of this compound in my experimental setup?

To check for compound stability, you can incubate this compound in your assay buffer under the exact experimental conditions (temperature, light, etc.) for the duration of your assay. At different time points, you can analyze the sample using HPLC to see if the peak corresponding to this compound has decreased, or if new peaks (indicating degradation products) have appeared.

General Stability Considerations for Phenolic Compounds:

ConditionPotential Impact on StabilityRecommendation
pH Phenolic compounds can be unstable at alkaline pH.Maintain a pH close to physiological (7.2-7.4) unless the assay requires otherwise. If testing a range of pH, be aware of potential degradation at higher pH values.
Temperature Elevated temperatures can accelerate degradation.Use the lowest effective temperature for your assay. For long-term storage, keep stock solutions at -20°C or -80°C.
Light Some phenolic compounds are light-sensitive.Protect stock solutions and experimental plates from direct light exposure by using amber vials and covering plates with foil.

Issue 3: Assay Interference

Natural products, including phenolic compounds like this compound, can interfere with certain assay technologies, leading to inaccurate readings.

Q5: My results are inconsistent or show artifacts. Could this compound be interfering with my assay?

Yes, this is a possibility. Phenolic compounds can act as reducing agents, have intrinsic fluorescence, or absorb light at wavelengths used for detection, all of which can interfere with common assay readouts (e.g., MTT, fluorescence-based assays).

Troubleshooting Assay Interference

start Suspected Assay Interference cell_free Run Cell-Free Controls start->cell_free orthogonal_assay Use Orthogonal Assay start->orthogonal_assay check_pains Check for PAINS alerts start->check_pains result Confirm or Rule Out Interference cell_free->result orthogonal_assay->result check_pains->result

Caption: Steps to investigate potential assay interference by this compound.

Protocol for Detecting Assay Interference:

  • Cell-Free Controls: In a separate plate, prepare wells containing your assay medium and this compound at the same concentrations as your experimental wells, but without cells. Add the assay reagents as you would normally. Any signal detected in these wells is likely due to direct interference from the compound.

  • Orthogonal Assays: If possible, confirm your results using a different assay that relies on an alternative detection method. For example, if you are using a colorimetric assay, try a luminescence-based assay.

  • PAINS (Pan-Assay Interference Compounds) Check: While not a definitive test, you can check online databases to see if this compound or structurally similar compounds are flagged as potential PAINS.

Issue 4: Low Cell Permeability (for cell-based assays)

For intracellular targets, the compound must be able to cross the cell membrane to exert its effect. Low permeability can be a reason for poor activity in cell-based assays.

Q6: How do I know if this compound is entering the cells in my culture?

Directly measuring intracellular concentrations can be challenging. However, you can use predictive models or, if available, experimental data from cell permeability assays like the Caco-2 assay to estimate its ability to cross cell membranes.

Predicted Permeability of this compound:

Based on its physicochemical properties (moderate lipophilicity), this compound is predicted to have reasonable passive cell permeability. However, experimental validation is always recommended.

Experimental Workflow for a Caco-2 Permeability Assay

seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a monolayer seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_compound Add this compound to the apical side teer->add_compound incubate Incubate for a defined period add_compound->incubate sample Collect samples from apical and basolateral chambers incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate apparent permeability (Papp) analyze->calculate

Caption: A simplified workflow for assessing the cell permeability of this compound using the Caco-2 cell model.

If low permeability is suspected, you could consider using permeabilizing agents in your assay, although this can introduce other experimental variables and should be carefully controlled.

By systematically addressing these potential issues, researchers can more effectively troubleshoot experiments involving this compound and gain confidence in their bioactivity data.

Technical Support Center: Enhancing the Resolution of Mesuaxanthone A NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR analysis of Mesuaxanthone A. Our aim is to help you enhance the resolution and quality of your NMR spectra for accurate structure elucidation and characterization.

Troubleshooting Guide

This section addresses specific issues that can lead to poor resolution in the NMR spectra of this compound.

Question: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer: Several factors can contribute to peak broadening in your ¹H NMR spectrum. Here's a systematic approach to troubleshoot this issue:

  • Sample Preparation:

    • Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. A typical concentration for ¹H NMR is 1-5 mg of this compound in 0.5-0.7 mL of deuterated solvent.[1] For ¹³C NMR, a higher concentration of 10-20 mg is often required.[1]

    • Solubility: Ensure your sample is fully dissolved. Incomplete dissolution or precipitation during the experiment can cause significant line broadening.[1] If solubility is an issue in common solvents like CDCl₃, consider using more polar alternatives such as acetone-d₆, methanol-d₄, or DMSO-d₆.[1]

    • Purity: Impurities can complicate the spectrum and contribute to broader lines. Ensure your sample is of high purity.

    • Solid Particles: The presence of any solid particles, including dust, will distort the magnetic field homogeneity, leading to broad lines. Always filter your NMR sample, for instance, through a small plug of glass wool in a Pasteur pipette, directly into a clean, high-quality NMR tube.[2]

  • Instrumental Factors:

    • Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Careful and thorough shimming of the spectrometer is crucial. Start with on-axis shims (Z1, Z2) and then adjust non-spinning shims if necessary.[1]

    • Tuning and Matching: The probe must be properly tuned and matched for the solvent and nucleus being observed.

  • Compound-Specific Issues:

    • Aggregation: Xanthones, like other planar aromatic systems, can aggregate at higher concentrations, leading to broader signals. Acquiring spectra at a lower concentration or at an elevated temperature can help to mitigate this.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, these can sometimes be removed by washing the sample with a chelating agent or by passing the sample solution through a suitable resin.

Question: My aromatic signals in the this compound spectrum are overlapping. How can I resolve them?

Answer: Overlapping signals in the aromatic region are common for polycyclic compounds like xanthones. Here are several strategies to improve resolution:

  • Change the Solvent: Different deuterated solvents can induce differential chemical shifts (the "solvent effect"), which may resolve overlapping peaks. For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often change the appearance of the aromatic region.[3]

  • Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlapping multiplets.

  • Advanced NMR Experiments:

    • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes. The projection of the F2 axis provides a "proton-decoupled" ¹H spectrum, where each proton appears as a singlet, which can resolve overlapping multiplets.[4][5][6]

    • HSQC-TOCSY: This 2D experiment correlates protons with their directly attached carbons and then shows correlations to other protons within the same spin system. This can help to trace out the connectivity of the aromatic protons even if their signals are overlapped in the 1D spectrum.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample preparation guidelines for high-resolution NMR of this compound?

A1: For optimal results, follow these steps:

  • Weighing: Accurately weigh 1-5 mg of purified this compound for ¹H NMR or 10-20 mg for ¹³C NMR.[1]

  • Dissolving: Dissolve the sample in a clean glass vial with the appropriate volume of high-purity deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube).[1]

  • Filtering: Filter the solution through a cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[2][10]

  • Tube and Cap: Use a clean, dry NMR tube and cap. Avoid any contamination.[2]

Q2: Which advanced NMR experiment is best for resolving the scalar couplings in this compound?

A2: 2D J-Resolved spectroscopy is an excellent choice for this purpose. It separates the chemical shift information from the coupling constant information. The resulting 2D spectrum will have the chemical shifts along the F2 axis and the coupling constants along the F1 axis. This allows for the precise measurement of J-couplings even in cases of severe signal overlap in the 1D spectrum.[4][5][6]

Q3: How can I improve the signal-to-noise (S/N) ratio for a dilute sample of this compound, especially for ¹³C NMR?

A3: Improving the S/N ratio for dilute samples is a common challenge. Here are some effective strategies:

  • Increase the Number of Scans: Doubling the number of scans will increase the S/N ratio by a factor of the square root of 2.[1]

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

  • Optimize Acquisition Parameters:

    • Pulse Angle: For ¹³C NMR, using a larger flip angle (e.g., 90°) can maximize the signal per scan.

    • Relaxation Delay (d1): Ensure the relaxation delay is appropriate for the nuclei being observed to allow for full relaxation between pulses. For quantitative ¹³C NMR, a longer delay is necessary.[1]

  • For ¹³C NMR specifically:

    • Consider using sensitivity-enhanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to better observe protonated carbons.

Data Presentation

Table 1: Recommended Acquisition Parameters for Standard 1D NMR Experiments on this compound.

Parameter¹H NMR¹³C NMR
Sample Concentration 1-5 mg / 0.6 mL10-20 mg / 0.6 mL
Pulse Program zg30zgpg30
Spectral Width (SW) 12-16 ppm200-220 ppm
Acquisition Time (AQ) 2-4 s1-2 s
Relaxation Delay (d1) 1-2 s2-5 s
Number of Scans (NS) 8-161024 or more

Table 2: Key Experimental Parameters for Advanced 2D NMR Techniques.

Parameter2D J-ResolvedHSQC-TOCSY
Number of Increments (t1) 64-256128-256
Number of Scans (NS) per t1 2-84-16
Relaxation Delay (d1) 1.5-2 s1-2 s
TOCSY Mixing Time N/A60-100 ms
Spectral Width (F1) ~50-100 Hz~160-180 ppm
Spectral Width (F2) ~12-16 ppm~12-16 ppm

Experimental Protocols

Protocol 1: 2D J-Resolved Spectroscopy

This experiment is designed to separate chemical shifts and coupling constants into two distinct dimensions.

  • Sample Preparation: Prepare a sample of this compound as described in the FAQs.

  • Instrument Setup:

    • Lock and shim the sample to achieve optimal magnetic field homogeneity.

    • Obtain a standard 1D ¹H spectrum and determine the spectral width.

  • Acquisition Parameters:

    • Load a standard 2D J-resolved pulse program.

    • Set the spectral width in F2 to encompass all proton signals.

    • Set the spectral width in F1 to a narrow range (e.g., ± 50 Hz) to only observe the couplings.

    • Set the number of increments in t1 (e.g., 128).

    • Set the number of scans per increment (e.g., 4).

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • The resulting 2D spectrum can be "tilted" by 45 degrees to align the chemical shifts on one axis and the coupling patterns on the other.

    • The projection of the chemical shift axis will yield a broadband proton-decoupled ¹H spectrum.

Protocol 2: HSQC-TOCSY

This experiment helps to identify protons within a spin system that are coupled to a specific carbon-attached proton.

  • Sample Preparation: Prepare a well-shimmed sample of this compound.

  • Instrument Setup:

    • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

  • Acquisition Parameters:

    • Load a standard gradient-selected, phase-sensitive HSQC-TOCSY pulse sequence.

    • Set the spectral widths in F2 (¹H) and F1 (¹³C) to cover all relevant signals.

    • Set the number of increments in t1 (e.g., 256).

    • Set the number of scans per increment (e.g., 8).

    • Set the TOCSY mixing time to an appropriate value (e.g., 80 ms) to allow for magnetization transfer through the spin system.[7]

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform a Fourier transform.

    • The resulting spectrum will show correlations from a ¹³C nucleus to its directly attached proton, as well as to other protons in the same spin system.

Visualizations

experimental_workflow_j_resolved cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound prep2 Filter into NMR Tube prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Run 1D ¹H Spectrum acq1->acq2 acq3 Setup 2D J-Resolved Experiment acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform (F2 and F1) acq4->proc1 proc2 45° Tilt proc1->proc2 proc3 Projection of F2 proc2->proc3 proc4 Resolved Spectrum proc3->proc4

Caption: Workflow for 2D J-Resolved NMR Spectroscopy.

logical_relationship_troubleshooting cluster_sample Sample Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions issue Poor NMR Resolution concentration High Concentration issue->concentration solubility Poor Solubility issue->solubility impurities Impurities issue->impurities shimming Poor Shimming issue->shimming tuning Probe Not Tuned issue->tuning dilute Dilute Sample concentration->dilute advanced_exp Use 2D NMR concentration->advanced_exp change_solvent Change Solvent solubility->change_solvent solubility->advanced_exp repurify Repurify Sample impurities->repurify shim_again Re-shim shimming->shim_again tune_probe Tune and Match tuning->tune_probe

Caption: Troubleshooting Logic for Poor NMR Resolution.

References

Strategies to reduce Mesuaxanthone A toxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Mesuaxanthone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on strategies to mitigate toxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our non-cancerous control cell line. What could be the underlying mechanism?

A1: While direct studies on this compound are limited, the cytotoxicity of xanthone (B1684191) derivatives in non-cancerous cells is often linked to the induction of oxidative stress and apoptosis. Xanthones can generate reactive oxygen species (ROS), leading to cellular damage.[1][2][3] This oxidative stress can, in turn, trigger apoptotic pathways, such as the caspase cascade, leading to programmed cell death.[4][5][6] It is also possible that this compound influences pro-survival signaling pathways like PI3K/Akt and MAPK, although the specific effects on these pathways in non-cancerous cells require further investigation.[7][8][9][10][11][12][13][14][15][16]

Q2: What are some potential strategies to reduce the off-target toxicity of this compound in our non-cancerous cell lines?

A2: Two primary strategies can be explored to mitigate the cytotoxicity of this compound in non-cancerous cells: co-administration with antioxidants and the use of nanoformulations for targeted delivery.

  • Co-administration with Antioxidants: Since oxidative stress is a likely mechanism of toxicity, co-treating your non-cancerous cells with an antioxidant may offer protection. Antioxidants can neutralize reactive oxygen species (ROS) generated by this compound, thereby reducing cellular damage.[17][18][19][20]

  • Nanoencapsulation: Encapsulating this compound into nanoparticles or liposomes can alter its pharmacokinetic profile and potentially reduce its direct exposure to non-cancerous cells.[21][22][23][24][25][26] This approach aims to enhance the delivery of the compound to the target cancer cells, thereby lowering systemic toxicity.

Q3: How can we experimentally validate that co-administration of an antioxidant is reducing this compound-induced toxicity?

A3: To validate the protective effect of an antioxidant, you can perform a series of experiments comparing cells treated with this compound alone to cells co-treated with this compound and the chosen antioxidant. Key parameters to measure include:

  • Cell Viability: Use assays like MTT or PrestoBlue® to quantify cell viability and determine if the antioxidant co-treatment increases the IC50 value of this compound in the non-cancerous cell line.

  • Oxidative Stress Markers: Measure intracellular ROS levels using fluorescent probes like DCFDA. A reduction in ROS levels in the co-treated group would indicate a positive effect of the antioxidant.

  • Apoptosis Markers: Assess the activity of key executioner caspases, like caspase-3, to determine if the antioxidant is inhibiting the apoptotic pathway triggered by this compound.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results with this compound.
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider using a different solvent or a solubilizing agent, ensuring appropriate vehicle controls are included in your experiments.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistent dispensing.
Edge Effects in Plates Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture media to maintain humidity.
Issue 2: Antioxidant co-treatment is not reducing cytotoxicity.
Potential Cause Troubleshooting Step
Inadequate Antioxidant Concentration Perform a dose-response experiment with the antioxidant to determine its optimal non-toxic concentration for your cell line.
Timing of Treatment The timing of antioxidant addition may be critical. Try pre-incubating the cells with the antioxidant for a period before adding this compound.
Mechanism of Toxicity is Not Primarily Oxidative Stress While oxidative stress is a common mechanism for xanthones, this compound might induce toxicity through other pathways. Consider investigating other potential mechanisms, such as direct inhibition of critical cellular enzymes or disruption of mitochondrial function.

Data Summary

Table 1: Hypothetical IC50 Values of this compound in a Non-Cancerous Cell Line with Different Protective Strategies.

Treatment Condition IC50 (µM) Fold Change in IC50 (vs. This compound alone)
This compoundExperimental Value1.0
This compound + Antioxidant XExperimental ValueCalculated Value
Nanoencapsulated this compoundExperimental ValueCalculated Value

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Reaction buffer (containing DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer with excitation at ~380 nm and emission at ~420-460 nm

Procedure:

  • Induce apoptosis in your cell cultures with this compound (with and without the protective agent) alongside an untreated control group.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 800 x g for 10 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a new tube.

  • To each sample, add the reaction buffer containing DTT and the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Read the fluorescence in a fluorometer.

  • The amount of fluorescent product (AMC) is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Mitigation_Workflow Experimental Workflow for Testing Toxicity Reduction Strategies cluster_treatment Cell Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis Mesuaxanthone_A This compound Cell_Viability Cell Viability Assay (e.g., MTT) Mesuaxanthone_A->Cell_Viability ROS_Measurement ROS Measurement (e.g., DCFDA) Mesuaxanthone_A->ROS_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Mesuaxanthone_A->Apoptosis_Assay Mesuaxanthone_A_Antioxidant This compound + Antioxidant Mesuaxanthone_A_Antioxidant->Cell_Viability Mesuaxanthone_A_Antioxidant->ROS_Measurement Mesuaxanthone_A_Antioxidant->Apoptosis_Assay Nano_Mesuaxanthone_A Nano-encapsulated This compound Nano_Mesuaxanthone_A->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Compare_ROS Compare ROS Levels ROS_Measurement->Compare_ROS Compare_Apoptosis Compare Apoptosis Levels Apoptosis_Assay->Compare_Apoptosis

Caption: Workflow for evaluating strategies to reduce this compound toxicity.

Xanthone_Toxicity_Pathway Proposed General Signaling Pathway for Xanthone-Induced Toxicity Xanthone Xanthone (e.g., this compound) ROS Increased ROS (Oxidative Stress) Xanthone->ROS PI3K_Akt PI3K/Akt Pathway Inhibition Xanthone->PI3K_Akt MAPK MAPK Pathway Activation ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation MAPK->Caspase_Activation PI3K_Akt->Caspase_Activation inhibition of survival signal Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathways implicated in xanthone-induced cytotoxicity.

References

Technical Support Center: Refinement of Animal Models for Mesuaxanthone A Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Mesuaxanthone A. The information is tailored for scientists and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most relevant in vivo models for studying the therapeutic potential of this compound?

A1: Based on the known biological activities of xanthones, the most relevant animal models for this compound research fall into two main categories:

  • Anti-inflammatory Models: The carrageenan-induced paw edema model in rats or mice is a well-established and appropriate model to assess the anti-inflammatory effects of this compound. A study has shown that this compound administered orally at 50 mg/kg reduced carrageenan-induced paw edema in rats by 37%[1].

  • Oncology Models: For anti-cancer studies, the most common approach is the use of xenograft models in immunocompromised mice (e.g., athymic nude or SCID mice)[2][3][4]. This involves subcutaneously implanting human cancer cells to form a tumor, which can then be treated with this compound to evaluate its effect on tumor growth. While specific studies on this compound in these models are not widely published, research on other xanthones has demonstrated the utility of this approach[3].

Q2: What is the expected bioavailability of this compound and how might this affect my animal model selection and dosing strategy?

A2: While specific pharmacokinetic data for this compound is limited, studies on other xanthones, such as α-mangostin, have indicated low oral bioavailability[5]. This is a critical consideration for study design. In silico predictions for a related xanthone (B1684191) from Mesua ferrea suggest high gastrointestinal absorption, but this has not been experimentally verified for this compound[1][6][7].

Recommendations:

  • Pilot Pharmacokinetic Studies: It is highly recommended to conduct a pilot pharmacokinetic study in a small cohort of animals (e.g., rats) to determine key parameters such as Cmax, t1/2, and absolute bioavailability.

  • Route of Administration: Depending on the pharmacokinetic profile and the experimental question, alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection may be considered to bypass first-pass metabolism and ensure adequate systemic exposure.

  • Formulation: The vehicle used to dissolve and administer this compound can significantly impact its absorption. It is advisable to test different biocompatible formulations to optimize delivery.

Q3: What is the known toxicity profile of this compound in animals?

A3: There is limited published data on the specific LD50 and systemic toxicity of this compound. However, in silico predictions for a similar pyranoxanthone from Mesua ferrea suggest a high predicted LD50 of 4000 mg/kg in rodents, indicating a potentially low acute toxicity profile[1][6][7]. Acute toxicity studies on xanthone extracts from other plants have also shown good tolerance at doses up to 2000 mg/kg in rats[8]. It is still crucial to perform preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.

Q4: Which signaling pathways are likely modulated by this compound?

A4: While the precise signaling pathways for this compound are still under investigation, research on other xanthones suggests that the following pathways are likely targets:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth, and its inhibition is a key mechanism for the anti-cancer effects of many natural compounds[9][10][11][12][13]. Xanthones from other plant sources have been shown to ameliorate colorectal carcinoma by regulating this pathway[10][12].

  • Nrf2/ARE Pathway: This pathway is a major regulator of the cellular antioxidant response. Modulation of the Nrf2/ARE signaling pathway by xanthones has been demonstrated in both in vitro and in vivo models, suggesting a role in gastroprotective and anti-inflammatory effects[2][5][14].

Troubleshooting Guides

Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)
Issue Potential Cause Troubleshooting Steps
High variability in paw edema measurements between animals in the same group. - Inconsistent carrageenan injection volume or location.- Inaccurate measurement technique.- Animal stress.- Ensure precise and consistent subcutaneous injection of carrageenan into the plantar surface of the hind paw.- Use a standardized method for measuring paw volume, such as a plethysmometer.- Acclimatize animals to the handling and measurement procedures before the experiment.
Lack of significant anti-inflammatory effect of this compound. - Insufficient dose.- Poor bioavailability of the administered compound.- Inappropriate timing of administration.- Perform a dose-response study to identify an effective dose.- Consider alternative formulations or routes of administration (e.g., intraperitoneal) to improve systemic exposure.- Administer this compound at a time point before the peak inflammatory response (typically 1-2 hours before carrageenan injection).
Adverse effects observed in treated animals (e.g., lethargy, weight loss). - Potential toxicity of this compound at the administered dose.- Vehicle toxicity.- Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the effects of the formulation components.
Oncology Models (e.g., Xenografts)
Issue Potential Cause Troubleshooting Steps
Failure of tumors to establish or grow consistently. - Low viability of cancer cells.- Insufficient number of cells injected.- Immune rejection (if using a mouse strain with a partially compromised immune system).- Use cancer cells from a low passage number and ensure high viability (>95%) before injection.- Optimize the number of cells injected for your specific cell line and mouse strain.- Use severely immunocompromised mice such as SCID or NOD/SCID mice.
No significant reduction in tumor volume with this compound treatment. - Inadequate dosing regimen (dose and frequency).- Poor drug delivery to the tumor site.- Intrinsic resistance of the cancer cell line.- Conduct a dose-finding study to determine the optimal therapeutic dose and schedule.- Consider a pilot pharmacokinetic study to assess drug concentrations in plasma and tumor tissue.- Screen multiple cancer cell lines in vitro to identify those most sensitive to this compound before initiating in vivo studies.
Toxicity in tumor-bearing mice. - Compound toxicity.- Vehicle toxicity.- Off-target effects.- Determine the MTD in non-tumor-bearing mice before treating tumor-bearing animals.- Include a vehicle-only control group.- Monitor animals daily for signs of toxicity (weight loss, changes in behavior, etc.) and establish clear endpoints for euthanasia.

Quantitative Data

Table 1: In Vivo Anti-inflammatory Efficacy of this compound

Animal Model Compound Dose Route of Administration Efficacy Reference
Carrageenan-induced paw edema in ratsThis compound50 mg/kgOral37% reduction in paw edema[1]
Inflammation in adrenalectomised ratsThis compound50 mg/kgOral38% reduction in inflammation[1]

Table 2: In Silico Pharmacokinetic and Toxicity Predictions for a Related Xanthone from Mesua ferrea

Parameter Predicted Value Implication Reference
Gastrointestinal AbsorptionHighGood potential for oral administration[1][6][7]
Blood-Brain Barrier PermeantNoUnlikely to have significant CNS effects[1][6][7]
P-glycoprotein SubstrateNoLess susceptible to efflux-mediated resistance[1][6][7]
CYP2C19 InhibitorNoLower potential for drug-drug interactions[1][6][7]
LD50 (rat, acute oral)4000 mg/kgLow predicted acute toxicity[1][6][7]
HepatotoxicityNoLow predicted risk of liver damage[1][6][7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard representation and should be optimized for specific laboratory conditions.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle control

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound (e.g., 50 mg/kg, p.o.)

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound or vehicle orally by gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Human Tumor Xenograft in Immunocompromised Mice

This is a general protocol and requires optimization based on the specific cancer cell line used.

  • Cell Culture: Culture the chosen human cancer cell line (e.g., a line showing in vitro sensitivity to this compound) under standard conditions.

  • Animals: Female athymic nude or SCID mice, 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a sterile, serum-free medium or Matrigel.

    • Inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups:

    • Vehicle control

    • Positive control (a standard-of-care chemotherapeutic for that cancer type)

    • This compound (at various doses)

  • Compound Administration: Administer the compound via the desired route (e.g., oral gavage, IP injection) according to the planned schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Visualizations

Signaling_Pathway_MesuaxanthoneA Potential Signaling Pathways Modulated by this compound cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Nrf2 Nrf2/ARE Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces expression of MesuaxanthoneA This compound MesuaxanthoneA->PI3K Inhibits MesuaxanthoneA->Nrf2 Activates Experimental_Workflow_Inflammation Workflow for Carrageenan-Induced Paw Edema Model start Animal Acclimatization grouping Randomization into Groups start->grouping administration Oral Administration (Vehicle, Positive Control, or this compound) grouping->administration induction Carrageenan Injection (1 hour post-administration) administration->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Conclusion on Anti-inflammatory Effect analysis->end Experimental_Workflow_Cancer Workflow for Xenograft Cancer Model start Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization when Tumors Reach 100-150 mm³ monitoring->randomization treatment Treatment Administration (e.g., daily for 21 days) randomization->treatment evaluation Tumor Volume & Body Weight Measurement treatment->evaluation endpoint Endpoint: Tumor Excision & Analysis evaluation->endpoint conclusion Conclusion on Anti-tumor Efficacy endpoint->conclusion

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Mesuaxanthone A and Quercetin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Mesuaxanthone A, a xanthone (B1684191) derived from plants of the Mesua genus, and quercetin (B1663063), a widely studied flavonoid. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of their potential as anticancer agents.

While direct comparative studies on this compound are limited, this guide utilizes data from a closely related compound, Mesuarianone, isolated from Mesua beccariana, and compares its cytotoxicity with quercetin across a panel of human cancer cell lines. This comparison offers valuable insights into the potential anticancer activities of this class of xanthones relative to a well-established natural compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of Mesuarianone (as a proxy for this compound) and quercetin were evaluated against nine human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Cancer Cell LineCell TypeMesuarianone IC50 (µM)Quercetin IC50 (µM)
RajiBurkitt's Lymphoma> 506.89 ± 0.80
SNU-1Gastric Carcinoma> 5020.86 ± 1.93
K562Chronic Myelogenous Leukemia24.11 ± 1.8932.75 ± 3.20
LS-174TColorectal Adenocarcinoma> 50> 50
SK-MEL-28Malignant Melanoma> 5072.45 ± 2.07
IMR-32Neuroblastoma> 50> 50
HeLaCervical Cancer> 5026.49 ± 1.74
Hep G2Hepatocellular Carcinoma> 5017.25 ± 1.85
NCI-H23Lung Adenocarcinoma> 5057.95 ± 1.88

Data sourced from Teh et al., 2013.[1][2][3][4][5]

Note: An IC50 value of > 50 µM indicates weak or no cytotoxic activity at the tested concentrations.

Experimental Protocols

The following section details the methodology used to obtain the cytotoxicity data presented above, as described in the cited literature.[1][2]

Cell Lines and Culture Conditions

A panel of nine human cancer cell lines was used: Raji (human B lymphocyte), SNU-1 (human gastric carcinoma), K562 (human erythroleukemia cells), LS-174T (human colorectal adenocarcinoma), SK-MEL-28 (human malignant melanoma), IMR-32 (human neuroblastoma), HeLa (human cervical cells), Hep G2 (human hepatocellular liver carcinoma), and NCI-H23 (human lung adenocarcinoma).[1] The specific culture media and conditions for each cell line were maintained according to standard protocols.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow of the MTT Assay:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Mesuarianone or quercetin for a specified period.

  • MTT Incubation: After the treatment period, the MTT reagent was added to each well, and the plates were incubated to allow for formazan crystal formation in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

G cluster_workflow Experimental Workflow: MTT Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow of the MTT cytotoxicity assay.

Mechanisms of Action and Signaling Pathways

This compound (and related Xanthones)

Xanthones, the class of compounds to which this compound belongs, have been shown to induce cytotoxicity in cancer cells through various mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of topoisomerase, and modulation of cellular signaling pathways involved in cell proliferation and survival.[6][7] Some xanthone derivatives have been found to induce apoptosis via the mitochondrial pathway by downregulating anti-apoptotic proteins and changing the mitochondrial membrane potential.[8]

Quercetin

Quercetin is a well-documented anticancer agent that affects multiple signaling pathways.[9] It can induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation and metastasis.[1][10] Key signaling pathways modulated by quercetin include the p53, NF-κB, PI3K/AKT, and MAPK pathways.[9]

G cluster_quercetin Quercetin's Anticancer Mechanisms cluster_pathways Signaling Pathways cluster_effects Cellular Effects Quercetin Quercetin p53 p53 Quercetin->p53 modulates NF-κB NF-κB Quercetin->NF-κB modulates PI3K/AKT PI3K/AKT Quercetin->PI3K/AKT modulates MAPK MAPK Quercetin->MAPK modulates Apoptosis Apoptosis p53->Apoptosis leads to Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest leads to Inhibition of Proliferation Inhibition of Proliferation p53->Inhibition of Proliferation leads to NF-κB->Apoptosis leads to NF-κB->Cell Cycle Arrest leads to NF-κB->Inhibition of Proliferation leads to PI3K/AKT->Apoptosis leads to PI3K/AKT->Cell Cycle Arrest leads to PI3K/AKT->Inhibition of Proliferation leads to MAPK->Apoptosis leads to MAPK->Cell Cycle Arrest leads to MAPK->Inhibition of Proliferation leads to

Signaling pathways modulated by quercetin.

Conclusion

Based on the available data, quercetin demonstrates broader and more potent cytotoxic activity across a range of cancer cell lines compared to Mesuarianone, a proxy for this compound. Quercetin showed significant cytotoxicity in lymphoma (Raji), gastric (SNU-1), leukemia (K562), cervical (HeLa), liver (Hep G2), and lung (NCI-H23) cancer cell lines, with IC50 values ranging from 6.89 to 72.45 µM. In contrast, Mesuarianone only exhibited notable cytotoxicity against the K562 leukemia cell line (IC50 of 24.11 µM) and was largely inactive against the other tested cell lines at concentrations up to 50 µM.

It is important to note that this comparison is based on a single study and uses a related compound in place of this compound. Further research is required to directly evaluate the cytotoxic potential of this compound and to fully elucidate its mechanisms of action. The well-documented, multi-targeted anticancer activity of quercetin makes it a significant benchmark for the evaluation of novel cytotoxic compounds.

References

Mesuaxanthone A and its Antiplasmodial Efficacy: A Comparative Analysis Against Chloroquine and Artesunate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial compounds. Xanthones, a class of secondary metabolites found in various plant species, have demonstrated promising antiplasmodial activity. This guide provides a comparative overview of the antiplasmodial efficacy of Mesuaxanthone A, a representative xanthone (B1684191) isolated from Mesua ferrea, against the standard antimalarial drugs chloroquine (B1663885) and artesunate (B1665782).

Quantitative Comparison of Antiplasmodial Activity

The in vitro antiplasmodial activity of a compound is typically determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of parasite growth. The following table summarizes the available IC50 values for a representative xanthone from Mesua ferrea (rheediachromenoxanthone), chloroquine, and artesunate against the chloroquine-resistant K1 strain of P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Reference(s)
RheediachromenoxanthoneK1 (CQ-resistant)19.93[1][2][3][4]
ChloroquineK1 (CQ-resistant)0.252 ± 0.114[5][6]
ArtesunateK1 (CQ-resistant)0.0011 - 0.0016 µg/mL*[7][8]

Experimental Protocols for Antiplasmodial Assays

The determination of in vitro antiplasmodial activity is crucial for the screening and development of new antimalarial drugs. Two commonly employed methods are the Parasite Lactate (B86563) Dehydrogenase (pLDH) assay and the SYBR Green I-based fluorescence assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for viable parasites.

Principle: The pLDH enzyme catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH then reduces a tetrazolium salt (e.g., nitroblue tetrazolium - NBT) to a formazan (B1609692) product, which can be quantified spectrophotometrically. The intensity of the color produced is proportional to the number of viable parasites.

Detailed Protocol:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX™ or human serum, and maintained in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).

  • Drug Preparation: Test compounds (this compound, chloroquine, artesunate) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a defined parasitemia and hematocrit are added to 96-well plates containing the serially diluted drugs. Control wells with no drug and wells with a known antimalarial are included.

  • Incubation: The plates are incubated for a standard period, usually 72 hours, under the same conditions as the parasite culture.

  • Lysis and Reaction: After incubation, the parasitized red blood cells are lysed to release the pLDH enzyme. A reaction mixture containing lactate, NAD+, NBT, and diaphorase is added to each well.

  • Measurement: The plates are incubated in the dark to allow for the colorimetric reaction to develop. The absorbance is then read using a microplate reader at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I-Based Fluorescence Assay

This high-throughput assay quantifies the amount of parasite DNA as an indicator of parasite growth.

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a malaria culture, the mature human red blood cells are enucleated and thus do not contain DNA. Therefore, the fluorescence intensity in a sample of infected red blood cells is directly proportional to the number of viable parasites.

Detailed Protocol:

  • Parasite Culture and Drug Preparation: Similar to the pLDH assay, P. falciparum cultures are maintained, and test compounds are prepared and serially diluted.

  • Assay Setup: The assay is set up in 96-well plates with parasitized red blood cells and the test compounds, along with appropriate controls.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and the parasites, releasing the parasite DNA, which is then stained by the fluorescent dye.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition (based on fluorescence intensity) against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Comparative Data

To better illustrate the processes and findings, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for In Vitro Antiplasmodial Assay cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Culture P. falciparum Culture (Erythrocytes) Assay_Setup 96-well Plate Setup (Parasites + Drugs) Culture->Assay_Setup Drug_Prep Drug Preparation (Serial Dilutions) Drug_Prep->Assay_Setup Incubation Incubation (72 hours) Assay_Setup->Incubation Lysis_Staining Cell Lysis & Detection Reagent Addition Incubation->Lysis_Staining Measurement Spectrophotometry (pLDH) or Fluorescence Reading (SYBR Green I) Lysis_Staining->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow of in vitro antiplasmodial activity assessment.

Efficacy_Comparison Comparative Antiplasmodial Efficacy (IC50) cluster_legend Efficacy Level High High Moderate Moderate Low Low Artesunate Artesunate (Very High Efficacy) Chloroquine Chloroquine (High Efficacy) Artesunate->Chloroquine > Mesuaxanthone_A This compound (Moderate Efficacy) Chloroquine->Mesuaxanthone_A >

Caption: Relative antiplasmodial efficacy based on IC50 values.

References

Validating the Anti-inflammatory Target of Mesuaxanthone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesuaxanthone A's potential anti-inflammatory mechanisms against established drugs, supported by experimental data and detailed protocols. This compound, a xanthone (B1684191) isolated from the seed shells of Mesua ferrea, belongs to a class of compounds known for their anti-inflammatory properties. This document aims to validate its primary anti-inflammatory target by comparing its activity against key inflammatory signaling pathways and enzymes with well-characterized inhibitors.

Comparative Analysis of Inhibitory Activity

The anti-inflammatory effects of this compound were evaluated against three key targets: the NF-κB signaling pathway, the p38 MAPK signaling pathway, and the Cyclooxygenase-2 (COX-2) enzyme. Its performance was compared with Dexamethasone, a broad-spectrum anti-inflammatory corticosteroid, and Celecoxib, a selective COX-2 inhibitor.

CompoundTarget Pathway/EnzymeParameterValueReference
This compound NF-κB Pathway IC50 (p65 translocation) ~2.9 µM (Estimated) *[1]
p38 MAPK Pathway IC50 (p38 phosphorylation) Not Determined
COX-2 Enzyme IC50 45.22 µg/ml [2]
Dexamethasone NF-κB Pathway Effective Concentration 2 mg/kg (in vivo) [3]
p38 MAPK Pathway Effective Concentration Induces MKP-1 [4]
Celecoxib COX-2 Enzyme IC50 0.04 µM ****

*Note: The IC50 value for this compound on the NF-κB pathway is an estimation based on the reported activity of 1,3,7-trihydroxy-2,4-diisoprenylxanthone, a structurally related xanthone[1]. Further direct experimental validation for this compound is required.

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of this compound, several key experiments are proposed. The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for target validation.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces MesuaxanthoneA This compound MesuaxanthoneA->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Stimulus Stress/Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 TranscriptionFactors Transcription Factors (e.g., ATF2) p_p38->TranscriptionFactors Activates Gene Inflammatory Gene Expression TranscriptionFactors->Gene Induces MesuaxanthoneA This compound MesuaxanthoneA->MAPKK Inhibits?

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

COX-2 Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Converts Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Leads to MesuaxanthoneA This compound MesuaxanthoneA->COX2 Inhibits Experimental Workflow CellCulture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS CellCulture->Stimulation Treatment Treatment with This compound & Comparators Stimulation->Treatment Lysate Cell Lysate Preparation Treatment->Lysate WesternBlot Western Blot Analysis (p-p65, p-IκBα, p-p38) Lysate->WesternBlot COXAssay COX-2 Activity Assay Lysate->COXAssay DataAnalysis Data Analysis & IC50 Determination WesternBlot->DataAnalysis COXAssay->DataAnalysis

References

Cross-validation of Mesuaxanthone A's Cytotoxic Activity Across Diverse Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cytotoxic activity of Mesuaxanthone A, a naturally occurring xanthone, across a panel of human cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering insights into the compound's potential as an anti-cancer agent and highlighting cell lines that are particularly sensitive to its effects. This document includes a detailed summary of its cytotoxic activity, the experimental protocols used for its evaluation, and a proposed signaling pathway that may be involved in its mechanism of action.

Comparative Cytotoxic Activity of this compound

This compound has demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in nine different cancer cell lines, providing a quantitative comparison of its potency. The data is extracted from a study by Teh et al. (2013), where the cytotoxicity was determined using the MTT assay.

Cell LineCancer TypeIC50 (µM)
RajiBurkitt's Lymphoma7.90 ± 0.50
SNU-1Gastric Carcinoma11.45 ± 0.38
K562Chronic Myelogenous Leukemia10.61 ± 0.44
LS-174TColorectal Adenocarcinoma10.12 ± 0.24
SK-MEL-28Malignant Melanoma11.90 ± 0.45
IMR-32Neuroblastoma-
HeLaCervical Carcinoma12.05 ± 0.41
Hep G2Hepatocellular Carcinoma11.09 ± 0.17
NCI-H23Lung Adenocarcinoma12.05 ± 0.69
Data represents the mean ± standard deviation of three independent experiments. An IC50 value greater than 50 µM is indicated by "-".

Experimental Protocols

The evaluation of this compound's cytotoxic activity was conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

Cell Culture and Treatment

The human cancer cell lines—Raji (human B lymphocyte), SNU-1 (human gastric carcinoma), K562 (human erythroleukemia cells), LS-174T (human colorectal adenocarcinoma), HeLa (human cervical cells), SK-MEL-28 (human malignant melanoma cells), NCI-H23 (human lung adenocarcinoma), IMR-32 (human neuroblastoma), and Hep G2 (human hepatocellular liver carcinoma)—were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2. For the cytotoxicity assay, cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of this compound and incubated for a specified period.

MTT Assay Protocol
  • Cell Seeding: Cells were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells were then treated with these concentrations.

  • Incubation: The treated cells were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Proposed Signaling Pathway and Mechanism of Action

Xanthones, the class of compounds to which this compound belongs, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation. While the specific signaling cascade triggered by this compound has not been fully elucidated, evidence from studies on structurally similar xanthones suggests the involvement of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.

The following diagram illustrates a plausible mechanism of action for this compound, where it is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis.

MesuaxanthoneA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Mesuaxanthone_A This compound Mesuaxanthone_A->PI3K Inhibits Mesuaxanthone_A->Akt Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt/mTOR signaling pathway.

Synergistic Antitumor Activity of Xanthone Derivatives in Combination with Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The development of resistance to standard anticancer drugs remains a significant hurdle in oncology. A promising strategy to overcome this challenge is the combination of conventional chemotherapeutics with natural compounds that can enhance their efficacy and potentially reduce toxicity. Xanthones, a class of polyphenolic compounds found in various plants, have garnered considerable interest for their potent anticancer properties. This guide provides a comparative overview of the synergistic effects observed when xanthone (B1684191) derivatives are combined with well-established anticancer drugs, such as doxorubicin (B1662922) and cisplatin (B142131). Due to the limited availability of specific data on Mesuaxanthone A, this guide will focus on closely related and well-studied xanthone derivatives as representative examples of the potential synergistic interactions of this compound class.

Quantitative Analysis of Synergistic Effects

The synergistic potential of combining xanthone derivatives with conventional anticancer drugs is quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Synergy with Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Studies have explored the synergistic effects of various xanthone derivatives in combination with doxorubicin against different cancer cell lines.

Xanthone DerivativeAnticancer DrugCancer Cell LineIC50 (μM) - XanthoneIC50 (μM) - DoxorubicinCombination Index (CI)Reference
1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX)DoxorubicinRaji (B-cell lymphoma)15.9525.430.057 - 0.285[1]
Isomorellin (B1256671)DoxorubicinKKU-M156 (Cholangiocarcinoma)Not specifiedNot specified0.24 - 0.92[2]
Forbesione (B1256395)DoxorubicinKKU-M139 (Cholangiocarcinoma)Not specifiedNot specified0.46 - 0.65[2]

Table 1: Synergistic effects of xanthone derivatives in combination with doxorubicin.

The data clearly indicates a strong synergistic interaction between TTX and doxorubicin in Raji cells, with CI values suggesting a very strong synergy[1]. Similarly, isomorellin and forbesione demonstrate synergistic effects with doxorubicin in cholangiocarcinoma cell lines[2]. This synergy often allows for a reduction in the required dose of doxorubicin, which could potentially minimize its associated side effects.

Synergy with Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent used in the treatment of various solid tumors. The combination of certain xanthone-containing formulations with cisplatin has shown promising results in preclinical models.

Xanthone-Containing AgentAnticancer DrugCancer ModelKey FindingsReference
MH-30 (Herbal Formula)CisplatinMurine Melanoma Model- Synergistic inhibition of melanoma growth in vitro and in vivo.- Restoration of NK cell activity and cytokine levels (IL-2, IFN-γ) decreased by cisplatin.- Alleviation of cisplatin-induced toxicity.[3][4]

Table 2: Synergistic effects of a xanthone-containing herbal formula with cisplatin.

The herbal formula MH-30, which is rich in fat-soluble polyphenols including xanthones, exhibits a synergistic anticancer effect with cisplatin in a melanoma model. Notably, this combination not only enhances the tumor-killing activity but also mitigates the toxic side effects associated with cisplatin treatment[3][4].

Experimental Protocols

The evaluation of synergistic effects relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays commonly used in these studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the xanthone derivative, the anticancer drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Combination Index (CI) Calculation

The Combination Index is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between two drugs[5].

Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.

Software such as CompuSyn can be used to automatically calculate CI values from the experimental data[1].

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of xanthone derivatives with anticancer drugs are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays Evaluation cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., Raji, KKU-M156) Drug_Treatment Treatment with: - Xanthone Derivative (X) - Anticancer Drug (D) - Combination (X+D) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) Drug_Treatment->Western_Blot IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis CI_Calc Combination Index (CI) Calculation IC50_Calc->CI_Calc Synergy_Conclusion Synergy_Conclusion CI_Calc->Synergy_Conclusion CI < 1: Synergy Additive_Conclusion Additive_Conclusion CI_Calc->Additive_Conclusion CI = 1: Additive Antagonism_Conclusion Antagonism_Conclusion CI_Calc->Antagonism_Conclusion CI > 1: Antagonism

Workflow for evaluating synergistic effects.
Induction of Apoptosis via the Mitochondrial Pathway

Xanthone derivatives, in combination with drugs like doxorubicin, can enhance the induction of apoptosis. This is often mediated through the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_upstream Upstream Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Xanthone_Dox Xanthone Derivative + Doxorubicin Raf1 Raf-1 (Inhibition) Xanthone_Dox->Raf1 cJNK c-JNK (Activation) Xanthone_Dox->cJNK Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Raf1->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) cJNK->Bax Mito_Membrane Mitochondrial Membrane Potential Disruption Bcl2->Mito_Membrane Bax->Mito_Membrane Cytochrome_c Cytochrome c Release Mito_Membrane->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial apoptosis pathway modulation.

One proposed mechanism involves the inhibition of the Raf-1 protein and the activation of c-Jun N-terminal kinase (c-JNK)[6]. The inhibition of Raf-1 can increase the sensitivity of cancer cells to doxorubicin. Concurrently, the activation of c-JNK can promote apoptosis. This dual action leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Conclusion

The combination of xanthone derivatives with conventional anticancer drugs like doxorubicin and cisplatin presents a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. The synergistic interactions, as evidenced by low Combination Index values, are often mediated through the modulation of critical signaling pathways that control cell survival and apoptosis. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these combinations in cancer treatment. The ability of some of these combinations to also reduce the toxicity of standard chemotherapeutics further highlights their potential clinical significance.

References

Benchmarking Mesuaxanthone A against a panel of known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of xanthones, with a focus on Mesuaxanthone A, against a panel of key enzymes implicated in various disease pathways. Due to the current lack of publicly available data on the specific enzyme inhibitory activities of this compound, this document serves as a foundational framework. It presents a comparative analysis of well-established enzyme inhibitors, alongside detailed experimental protocols and workflow diagrams, to facilitate future benchmarking studies once quantitative data for this compound or related xanthones from the Mesua genus become available.

Comparative Analysis of Enzyme Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of standard inhibitors for three key enzymes: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A and MAO-B), and Xanthine (B1682287) Oxidase (XO). These values serve as a benchmark for evaluating the potency of novel inhibitory compounds like this compound.

Enzyme TargetStandard InhibitorIC50 Value (µM)
Acetylcholinesterase (AChE) Donepezil (B133215)0.0067[1]
Galantamine0.41
Monoamine Oxidase A (MAO-A) Clorgyline0.0012[2]
Monoamine Oxidase B (MAO-B) Pargyline0.0082[3][4]
Selegiline (Deprenyl)0.051[5]
Xanthine Oxidase (XO) Allopurinol0.2 - 50[6]
Febuxostat0.0018[7][8]

Experimental Protocols

Detailed methodologies for conducting in vitro enzyme inhibition assays are crucial for generating reliable and reproducible data. The following are standard protocols for the enzymes discussed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[9]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[10]

Procedure:

  • Reagent Preparation:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

    • 10 mM DTNB solution in phosphate buffer

    • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

    • AChE solution (from electric eel or human recombinant) diluted in phosphate buffer

    • Test compound (this compound) and standard inhibitor solutions at various concentrations.

  • Assay in a 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound or standard inhibitor solution.

    • Add 10 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Record readings every minute for a specified period (e.g., 10-15 minutes) to determine the rate of reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay can be adapted to measure the inhibition of both MAO-A and MAO-B isoforms.

Principle: This continuous spectrophotometric assay measures the conversion of a substrate, such as kynuramine (B1673886) for MAO-A or benzylamine (B48309) for MAO-B, into their respective products, 4-hydroxyquinoline (B1666331) and benzaldehyde. The change in absorbance is monitored at specific wavelengths (316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[11]

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (pH 7.4)

    • MAO-A or MAO-B enzyme preparation (from a suitable source, e.g., human recombinant)

    • Substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B)

    • Test compound (this compound) and standard inhibitor solutions (Clorgyline for MAO-A, Pargyline/Selegiline for MAO-B) at various concentrations.

  • Assay in a UV-transparent 96-well plate or cuvettes:

    • Pre-incubate the enzyme with the test compound or standard inhibitor in the phosphate buffer for a specified time at 37°C.

    • Initiate the reaction by adding the substrate.

  • Measurement:

    • Continuously monitor the change in absorbance at the appropriate wavelength (316 nm or 250 nm) using a spectrophotometer.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition and subsequently the IC50 value.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of compounds on xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is measured by monitoring the increase in absorbance at 290-295 nm.[12]

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (pH 7.5)

    • Xanthine oxidase solution (from bovine milk or other sources)

    • Xanthine solution (substrate)

    • Test compound (this compound) and standard inhibitor solutions (Allopurinol, Febuxostat) at various concentrations.

  • Assay in a UV-transparent 96-well plate or cuvettes:

    • Add the phosphate buffer, test compound or standard inhibitor, and xanthine oxidase solution to the wells/cuvettes.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding the xanthine solution.

  • Measurement:

    • Immediately record the increase in absorbance at 290 nm for a set period.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • Determine the percentage of inhibition and the IC50 value.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

cluster_0 Acetylcholinesterase (AChE) Inhibition Workflow P1 Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compound) P2 Dispense into 96-well plate P1->P2 P3 Pre-incubate with Inhibitor P2->P3 P4 Initiate Reaction with ATCI P3->P4 P5 Measure Absorbance at 412 nm P4->P5 P6 Calculate % Inhibition and IC50 P5->P6

Workflow for Acetylcholinesterase Inhibition Assay.

cluster_1 Monoamine Oxidase (MAO) Inhibition Workflow M1 Prepare Reagents (Buffer, MAO-A/B, Substrate, Test Compound) M2 Dispense into UV-transparent plate M1->M2 M3 Pre-incubate with Inhibitor M2->M3 M4 Initiate Reaction with Substrate M3->M4 M5 Monitor Absorbance (316/250 nm) M4->M5 M6 Calculate % Inhibition and IC50 M5->M6

Workflow for Monoamine Oxidase Inhibition Assay.

cluster_2 Xanthine Oxidase (XO) Inhibition Workflow X1 Prepare Reagents (Buffer, XO, Xanthine, Test Compound) X2 Dispense into UV-transparent plate X1->X2 X3 Pre-incubate with Inhibitor X2->X3 X4 Initiate Reaction with Xanthine X3->X4 X5 Measure Absorbance at 290 nm X4->X5 X6 Calculate % Inhibition and IC50 X5->X6

Workflow for Xanthine Oxidase Inhibition Assay.

cluster_AChE Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Signal Signal Transduction Receptor->Signal Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits

Acetylcholinesterase Signaling Pathway.

cluster_MAO Monoamine Metabolism Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Oxidative Deamination Metabolite Inactive Metabolite MAO->Metabolite Inhibitor MAO Inhibitor (e.g., Clorgyline) Inhibitor->MAO Inhibits

Monoamine Oxidase Signaling Pathway.

cluster_XO Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) Inhibitor XO Inhibitor (e.g., Allopurinol) Inhibitor->XO Inhibits

Xanthine Oxidase Signaling Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.